Product packaging for Galidesivir triphosphate(Cat. No.:)

Galidesivir triphosphate

Numéro de catalogue: B12426737
Poids moléculaire: 505.21 g/mol
Clé InChI: NMSMIMMTMMGSHI-KUBHLMPHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Galidesivir triphosphate (BCX4430-TP) is the active triphosphorylated metabolite of the adenosine nucleoside analog, galidesivir. It functions as a broad-spectrum antiviral research compound that directly targets and inhibits the RNA-dependent RNA polymerase (RdRp) of numerous RNA viruses . This mechanism is central to its application in studying viral replication inhibition. In vitro enzymatic studies have demonstrated that this compound is equipotent against the polymerases of key flaviviruses, with IC50 values of 42 ± 12 μM for dengue-2 virus and 47 ± 5 μM for Zika virus polymerase . Primer extension assays reveal a unique mechanism of action: the dengue-2 virus polymerase stalls when attempting to incorporate this compound into the nascent RNA chain, leading to an accumulation of RNA products truncated immediately upstream of the incorporation site . This stalling occurs prior to incorporation and does not necessarily result in classic delayed chain termination, providing a valuable tool for researchers studying the precise molecular mechanics of viral RNA synthesis . The research value of this compound lies in its broad-spectrum activity, which has shown promise in preclinical studies against viruses across multiple families, including Filoviridae (Ebola, Marburg), Flaviviridae (Zika, dengue, yellow fever), and Coronaviridae (SARS-CoV-2, MERS-CoV) . It is preferentially incorporated by viral RNA polymerases over host polymerases, making it a specific probe for viral replication processes . This product is supplied for research applications only, including mechanistic studies of viral polymerase function, screening for broad-spectrum antiviral agents, and virology research. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18N5O12P3 B12426737 Galidesivir triphosphate

Propriétés

Formule moléculaire

C11H18N5O12P3

Poids moléculaire

505.21 g/mol

Nom IUPAC

[[(2R,3R,4S,5S)-5-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-3,4-dihydroxypyrrolidin-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C11H18N5O12P3/c12-11-8-6(14-3-15-11)4(1-13-8)7-10(18)9(17)5(16-7)2-26-30(22,23)28-31(24,25)27-29(19,20)21/h1,3,5,7,9-10,13,16-18H,2H2,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21)/t5-,7+,9-,10+/m1/s1

Clé InChI

NMSMIMMTMMGSHI-KUBHLMPHSA-N

SMILES isomérique

C1=C(C2=C(N1)C(=NC=N2)N)[C@H]3[C@@H]([C@@H]([C@H](N3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

SMILES canonique

C1=C(C2=C(N1)C(=NC=N2)N)C3C(C(C(N3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Origine du produit

United States

Intracellular Metabolism and Activation of Galidesivir to Galidesivir Triphosphate

Host Kinase-Mediated Phosphorylation Cascade

The conversion of galidesivir (B1663889) into its active triphosphate form is accomplished through a sequential phosphorylation cascade mediated by host cellular kinases. nih.govresearchgate.netmedchemexpress.com Upon entry into the cell, galidesivir serves as a substrate for these enzymes, which catalyze the addition of phosphate (B84403) groups.

The process begins with the addition of a single phosphate group, converting galidesivir to its monophosphate form. This initial step is considered the rate-limiting stage in the activation pathway. nih.gov Following this, subsequent phosphorylation events, also carried out by host kinases, convert the monophosphate derivative first to a diphosphate (B83284) intermediate and ultimately to the active galidesivir triphosphate. medchemexpress.com While it is established that host cellular kinases are responsible for this entire cascade, the specific enzymes that catalyze each step of galidesivir's phosphorylation have not been detailed in available research.

Differential Conversion Efficiency Across Diverse Cell Lines and Tissue Types

A significant factor influencing the antiviral potency of galidesivir in preclinical studies is the variable efficiency with which it is converted to this compound across different cell and tissue types. nih.govacs.org This differential conversion is attributed to varying levels and activities of the necessary host kinases in different biological contexts. nih.gov

For instance, Vero cells, a kidney epithelial cell line from an African green monkey, are consistently reported to convert galidesivir to its active form inefficiently. nih.gov This results in weaker antiviral activity when tested in this cell line. In contrast, the human liver carcinoma cell line, Huh-7, demonstrates a more efficient conversion, leading to greater antiviral potency. nih.gov

Research indicates that this metabolic activation appears to be more robust in vivo within animal tissues than in many standard cell culture lines. nih.gov The liver, in particular, has been identified as a site of rapid and efficient conversion of galidesivir to its triphosphate form. nih.gov This observation may have important implications for the treatment of hepatotropic viral infections. nih.gov

Interactive Table: Galidesivir Conversion Efficiency

Cell/Tissue TypeConversion EfficiencyOutcomeReference
Vero CellsInefficient/PoorLower antiviral activity nih.gov
Huh-7 CellsEfficientGreater antiviral activity nih.gov
Liver Tissue (in vivo)Rapid and EfficientHigh concentration of Triphosphate nih.gov
Animal Tissues (in vivo)Generally more efficient than cell culturePotentially higher in vivo potency nih.gov

Intracellular Accumulation Dynamics of the Triphosphate Form

The intracellular concentration and persistence of this compound are governed by a dynamic interplay of its formation and degradation. The process begins with the rapid uptake of the parent compound, galidesivir, into the cell. researchgate.net This is followed by the host kinase-mediated conversion to the active triphosphate form.

Once formed, this compound has been shown to have a notable persistence within certain tissues. A pharmacokinetic study in rats demonstrated that the active triphosphate metabolite had a half-life of approximately 6 hours within the liver. nih.gov This sustained intracellular presence of the active drug is a key factor in its antiviral effect.

The accumulation is not indefinite, as intracellular processes also lead to the catabolism of this compound. The active form can be broken down back to the parent galidesivir compound, which is then more slowly excreted from the cell into the plasma. nih.govresearchgate.net This dynamic balance between enzymatic activation and catabolism dictates the effective intracellular concentration and lifespan of the active antiviral agent.

Molecular Mechanisms of Action of Galidesivir Triphosphate

Mechanism of RNA Chain Elongation Interference

Beyond simply competing for the active site, galidesivir (B1663889) triphosphate actively disrupts the process of viral RNA synthesis through its incorporation into the growing RNA strand, leading to a complex and nuanced interference with chain elongation.

Once bound to the RdRp active site, the monophosphate form of galidesivir is incorporated into the nascent viral RNA chain nih.govplos.orgnih.govnatap.org. This event is a key step in its mechanism of action. The ability of the viral polymerase to accept and add the analog to the growing strand transforms the RNA into a non-standard molecule, setting the stage for subsequent disruption of the replication process.

The consequence of Gal-TP's incorporation into the viral RNA has been a subject of detailed investigation, with outcomes that can vary depending on the specific virus.

Initially, particularly in studies involving the Hepatitis C virus (HCV) RdRp, galidesivir was proposed to act as a "non-obligate" or "delayed" chain terminator acs.orgbiorxiv.org. This model suggested that after the incorporation of galidesivir, the polymerase could add a few more nucleotides before RNA synthesis would cease acs.orgbiorxiv.org.

However, more recent and direct in-vitro testing on the polymerases of flaviviruses has refined this model. In studies using Dengue-2 (DENV2) and Zika virus (ZIKV) polymerases, the incorporation of galidesivir at isolated sites was observed to be of low efficiency, and it did not lead to delayed chain termination. Instead, the polymerase was capable of synthesizing full-length RNA after a galidesivir nucleotide was successfully added acs.orgnih.gov. This suggests that the attenuation of flavivirus replication by galidesivir may not primarily derive from the early termination of RNA synthesis following its incorporation acs.orgnih.gov.

The inhibitory effects of Gal-TP on the RdRp activity of DENV2 and ZIKV have been quantified, showing modest and equivalent potency against both viral polymerases.

IC₅₀ values were determined at an ATP concentration of 20 μM acs.orgnih.gov.

Analysis of RNA Polymerase Stalling and Non-Obligate Chain Termination

Consequences of Disfavored Consecutive Incorporations on RNA Synthesis

Recent research into the precise molecular effects of galidesivir triphosphate has revealed a nuanced mechanism that goes beyond simple chain termination. In studies involving dengue-2 virus polymerase, it was observed that the enzyme stalls significantly when attempting to add a galidesivir nucleotide to the growing RNA chain acs.orgnih.gov. This stalling is evidenced by the accumulation of RNA products that are truncated immediately before the site where galidesivir would be incorporated acs.orgnih.gov.

While galidesivir can be incorporated at isolated positions within the RNA strand, this process occurs with low efficiency nih.govacs.org. Following a single incorporation event, the synthesis of full-length RNA can sometimes proceed without clear evidence of immediate or delayed chain termination nih.govacs.org.

However, a critical finding is that the incorporation of galidesivir at consecutive sites is strongly disfavored nih.govacs.org. This suggests that the viral polymerase has extreme difficulty adding a second galidesivir nucleotide after one has already been incorporated. This template-sequence-dependent effect highlights a key consequence for RNA synthesis: the antiviral activity may be significantly modulated by the genetic sequence of the virus nih.govacs.org. Therefore, the attenuation of viral replication may not solely derive from premature termination of RNA synthesis but also from the profound pausing and disruption of the polymerase complex when encountering templates that would require consecutive incorporations of the analog nih.gov.

Structural Elucidation of this compound-Enzyme Interactions

The inhibitory effect of this compound is rooted in its specific structural interactions with the viral RNA-dependent RNA polymerase (RdRp). As an ATP analog, it binds to the active site of the viral enzyme where the natural nucleotide would normally bind pharmacompass.comdrugbank.com. This binding leads to structural changes in the viral enzyme due to altered electrostatic interactions, ultimately disrupting its catalytic function and causing premature termination of the elongating RNA strand pharmacompass.comdrugbank.comnih.gov. The elucidation of these interactions at an atomic level is crucial for understanding its mechanism and for the rational design of more potent inhibitors.

Atomic-Level Docking and Molecular Dynamics Simulations of RdRp Binding Pockets

Computational methods, including molecular docking and molecular dynamics (MD) simulations, have been instrumental in visualizing the interaction between this compound and the RdRp binding pocket. Molecular docking studies on the SARS-CoV-2 RdRp predicted that galidesivir can bind tightly within the catalytic center researchgate.net. These studies have calculated the binding energies and inhibition constants, which indicate the stability and potential potency of the drug-enzyme complex thepharmajournal.comnatap.orgnih.gov.

One such study identified eight distinct, energetically favorable binding conformations of galidesivir within the RdRp active pocket of SARS-CoV-2, with the most stable conformation exhibiting the lowest binding energy thepharmajournal.com. These in silico analyses consistently show that this compound can effectively occupy the active site, competing with natural nucleotides natap.orgnih.govdergipark.org.tr.

MD simulations provide further insight by revealing the dynamic nature of these interactions over time. For instance, simulations of the SARS-CoV-2 polymerase active site with this compound have been used to refine the understanding of its binding mode nih.gov. These simulations model the flexibility of both the drug and the protein, offering a more detailed picture of the stable interactions formed within the binding pocket thepharmajournal.com.

Interactive Data Table: Molecular Docking of this compound with SARS-CoV-2 RdRp

Drug FormBinding Energy (kcal/mol)Inhibition Constant (µM)Interacting ResiduesSource
Galidesivir-3.7358.4Asp 623, Cys 622, Tyr 619, Lys 621, Asp 760 thepharmajournal.com
Galidesivir-7.0Not ReportedNot Specified natap.orgnih.gov
Galidesivir-TP-8.0 to -7.5Not ReportedNot Specified dergipark.org.tr

Note: Binding energies can vary between studies due to different computational models and software used.

Identification of Critical Amino Acid Residues in the Catalytic Site

Docking and simulation studies have successfully identified key amino acid residues within the RdRp catalytic site that are critical for binding this compound. These interactions, which include hydrogen bonds and hydrophobic contacts, anchor the drug in the active site, facilitating its inhibitory action thepharmajournal.comnih.gov.

For the SARS-CoV-2 RdRp, computational models have shown that galidesivir is in close proximity to several critical residues, including:

Asp623

Cys622

Tyr619

Lys621

Asp760 thepharmajournal.com

The importance of specific residues is further underscored by studies on drug resistance. A single amino acid substitution in the active site of the tick-borne encephalitis virus RdRp was sufficient to confer resistance to galidesivir, directly implicating that residue in the drug's mechanism of action duke.edu. While not specific to galidesivir, studies on the similar drug Remdesivir have highlighted the importance of conserved residues in motifs F (K545, R555) and G (K500, S501), which are essential for escorting the nucleotide triphosphate to the catalytic site frontiersin.orgnih.gov. These residues are highly conserved across RNA viruses, suggesting their potential importance for the broad-spectrum activity of nucleoside analogs like galidesivir frontiersin.org.

Role of Metal Ion Chelation in Polymerase Activity Disruption

The catalytic activity of viral RNA polymerases is critically dependent on the presence of divalent metal ions, typically magnesium (Mg²⁺) or manganese (Mn²⁺), within the active site. These ions are essential for stabilizing the nucleotide triphosphate substrate and for catalyzing the phosphodiester bond formation.

Molecular dynamics simulations have revealed that the triphosphate tail of galidesivir directly coordinates with two Mg²⁺ ions in the active site of the SARS-CoV-2 RdRp nih.gov. These same Mg²⁺ ions are also coordinated by the side chains of conserved aspartate residues, specifically D618, D760, and D761, which are part of the catalytic core of the enzyme nih.gov.

This interaction is fundamental to the inhibitory mechanism. By chelating these essential metal ions, this compound effectively hijacks the catalytic machinery of the polymerase. This disrupts the precise geometry and electronic environment required for the polymerization reaction, contributing to the stalling of the enzyme and the eventual termination of RNA synthesis pharmacompass.comdrugbank.com. The ability of this compound to engage with these catalytic metal ions in a manner that prevents proper RNA elongation is a key aspect of its function as a polymerase inhibitor.

Preclinical Antiviral Spectrum and Efficacy of Galidesivir Triphosphate

In Vitro Broad-Spectrum Activity Against RNA Viruses

Galidesivir (B1663889) has shown a wide range of antiviral activity in cell culture assays against more than 20 RNA viruses from at least nine different families. nih.govnih.govbiocryst.com The potency, often measured by the half-maximal effective concentration (EC50), varies between different viral families and species. nih.gov It is noteworthy that the efficiency of conversion to the active triphosphate form can differ depending on the cell line used for evaluation, which may not always directly correlate with the compound's potency in a living organism. nih.gov

Galidesivir has demonstrated potent antiviral activity against members of the Filoviridae family. In cell-based assays, it has effectively inhibited various ebolavirus species. nih.gov Potent EC50 values for galidesivir were reported to be in the range of 3–12 μM for Ebola virus (EBOV) and Marburg virus (MARV) in HeLa cells. nih.gov

Significant inhibitory activity has been observed against numerous viruses within the Flaviviridae family. nih.govacs.org In Vero cells, galidesivir showed strong inhibition of Yellow Fever Virus (YFV). nih.gov Direct testing of the chemically synthesized triphosphate form of galidesivir against the polymerases of Dengue virus (DENV) and Zika virus (ZIKV) revealed equipotent inhibition, with half-maximal inhibitory concentration (IC50) values of 42 ± 12 μM and 47 ± 5 μM, respectively. nih.govacs.org Further studies in cell culture have demonstrated its effectiveness against Japanese Encephalitis Virus (JEV), West Nile Virus (WNV), and Tick-borne Encephalitis Virus (TBEV). nih.govacs.org For WNV cultured in PS cells, an EC50 of 2.3 μM was recorded. nih.gov

Galidesivir has demonstrated moderate antiviral activity against pathogenic coronaviruses. nih.gov In vitro studies have confirmed its inhibitory effects on Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) and Middle East Respiratory Syndrome Coronavirus (MERS-CoV). medchemexpress.comnih.gov Its broad-spectrum activity has been shown to extend to other members of the Coronaviridae family. nih.govtocris.com

The activity of galidesivir has also been evaluated against members of the Arenaviridae family. In Vero cells, it has been screened against Lassa virus (LASV) and Junín virus (JUNV), where it showed moderate antiviral activity with EC50 values of 43.0 μM and 42.2 μM, respectively. nih.govresearchgate.net

Galidesivir's broad-spectrum profile includes activity against a wide array of other RNA virus families. nih.gov

Phenuiviridae: The compound has been tested against Rift Valley Fever Virus (RVFV) in cell culture, yielding EC50 values ranging from 20.4 μM to 41.6 μM. nih.gov

Paramyxoviridae: Activity has been reported against measles virus, with a potent EC50 value of 1.8 μM in Vero76 cells. nih.gov

Orthomyxoviridae: Galidesivir has shown efficacy against influenza A and B viruses, with EC50 values between 1–5 μM in MDCK cells. nih.gov

Togaviridae, Pneumoviridae, and Picornaviridae: While specific EC50 values are less frequently detailed in available literature, galidesivir has demonstrated inhibitory activity against viruses in these families in broad-spectrum screening assays. nih.gov

Table 1: In Vitro Efficacy of Galidesivir Against Various RNA Viruses

Virus Family Virus Cell Line EC50 / IC50 (μM)
Filoviridae Ebola Virus (EBOV) HeLa 3 - 12
Marburg Virus (MARV) HeLa 3 - 12
Flaviviridae Dengue Virus (DENV) - 42 ± 12 (IC50)
Zika Virus (ZIKV) - 47 ± 5 (IC50)
West Nile Virus (WNV) PS cells 2.3
Yellow Fever Virus (YFV) Vero 24.5
Coronaviridae SARS-CoV Vero Moderate Activity
MERS-CoV Vero Moderate Activity
Arenaviridae Lassa Virus (LASV) Vero 43.0
Junín Virus (JUNV) Vero 42.2
Phenuiviridae Rift Valley Fever Virus (RVFV) Vero 20.4 - 41.6
Paramyxoviridae Measles Virus Vero76 1.8
Orthomyxoviridae Influenza A/B MDCK 1 - 5

In Vivo Efficacy in Animal Models of Viral Infection

A significant aspect of galidesivir's preclinical development is that its efficacy in animal models is often more potent than what might be predicted from cell culture activity alone. nih.govresearchgate.net This suggests that the conversion to its active triphosphate form may be more efficient in live animal tissues. nih.gov

Filovirus Infections: In small animal models, galidesivir demonstrated protective effects against filovirus diseases. High survival rates were observed in EBOV-infected mice. nih.gov The compound also showed efficacy in protecting against both Ebola and Marburg viruses in non-human primates, even when treatment was initiated up to 48 hours after infection. biocryst.comwikipedia.org

Flavivirus Infections: Galidesivir's efficacy has been confirmed in several animal models of flavivirus infection. In a hamster model of Yellow Fever, treatment conferred high survival rates and improved disease-related parameters. nih.gov Studies in rhesus macaques infected with Zika virus showed that galidesivir treatment initiated within 24 hours of virus challenge prevented viremia and significantly reduced viral RNA levels in various bodily fluids, including cerebrospinal fluid. nih.govnih.gov Efficacy has also been noted in rodent models of Tick-Borne Encephalitis Virus infection. nih.govacs.org

Phenuivirus and Coronavirus Infections: In a hamster model of Rift Valley Fever, galidesivir treatment significantly delayed mortality and protected 50%–70% of the animals, outperforming the control compound, ribavirin. nih.gov For coronaviruses, galidesivir was evaluated in the Syrian golden hamster model of SARS-CoV-2 infection. In this model, treatment reduced lung pathology in infected animals compared to untreated controls. nih.govresearchgate.net

Table 2: In Vivo Efficacy of Galidesivir in Animal Models

Virus Animal Model Key Findings
Ebola Virus (EBOV) Mouse High survival rates observed. nih.gov
Ebola/Marburg Virus Non-human primate Provided protection even when treatment was delayed up to 48 hours post-infection. wikipedia.org
Yellow Fever Virus (YFV) Hamster Conferred high survival rates and improved disease parameters. nih.gov
Zika Virus (ZIKV) Rhesus macaque Prevented plasma viremia and reduced viral RNA in bodily fluids when treated within 24 hours. nih.gov
Rift Valley Fever Virus (RVFV) Hamster Delayed mortality and resulted in 50-70% protection from death. nih.gov
SARS-CoV-2 Syrian golden hamster Reduced lung pathology compared with untreated controls. nih.govresearchgate.net

Correlation Between In Vitro and In Vivo Antiviral Potency

A noteworthy characteristic of galidesivir is that its antiviral efficacy observed in animal models is often more potent than what might be predicted from cell culture (in vitro) data alone. nih.govresearchgate.net This discrepancy is largely attributed to the differential metabolism of the parent compound, galidesivir, into its active triphosphate form in different environments.

The conversion of galidesivir to galidesivir triphosphate is a critical step for its antiviral activity, and the efficiency of this process can vary significantly among different cell lines used for in vitro testing. nih.gov For instance, some cell lines, such as Vero cells, are known to be less efficient at phosphorylating galidesivir into its active triphosphate form. nih.gov This can result in higher half-maximal effective concentration (EC50) values, suggesting only modest antiviral effect in these cell-based assays. nih.gov

Conversely, animal tissues appear to metabolize galidesivir to its active form more efficiently. nih.gov This enhanced conversion in vivo likely contributes to the greater-than-expected potency observed in various animal models of viral diseases. nih.gov For example, while in vitro studies of galidesivir against Rift Valley Fever Virus (RVFV) in Vero cells showed relatively high micromolar EC50 values, subsequent studies in hamster models of RVFV infection demonstrated significant in vivo potency. nih.gov

This highlights the importance of in vivo studies in accurately assessing the potential of galidesivir as an antiviral therapeutic, as in vitro results may not fully represent its ultimate therapeutic efficacy.

Efficacy Across Diverse Preclinical Disease Models

Galidesivir has demonstrated significant efficacy in a variety of preclinical animal models for several high-consequence viral pathogens. These studies have been crucial in establishing its broad-spectrum activity and its potential as a medical countermeasure.

Filoviruses (Ebola and Marburg)

Galidesivir has shown protective efficacy against filoviruses in both rodent and non-human primate models. wikipedia.org In a mouse model of Ebola virus (EBOV) infection, galidesivir administration resulted in high survival rates. nih.gov More significantly, in a rhesus macaque model of Ebola Virus Disease (EVD), treatment with galidesivir protected 100% of the animals when initiated shortly after viral challenge. nih.gov Even when treatment was delayed, a significant survival benefit was observed, with a loading dose strategy proving effective. nih.gov For Marburg virus (MARV), galidesivir has also demonstrated protective effects in non-human primates. biocryst.com

Flaviviruses (Zika and Yellow Fever)

Preclinical studies have established the efficacy of galidesivir against flaviviruses. In a lethal mouse model of Zika virus (ZIKV) infection, treatment with galidesivir led to improved survival, delayed disease progression, and reduced viremia. nih.gov Furthermore, in rhesus macaques infected with ZIKV, galidesivir treatment prevented or rapidly reduced viral loads in the blood and central nervous system. nih.govnih.gov The compound was found to be effective even when administered up to 72 hours after infection. yahoo.combiocryst.com

For Yellow Fever Virus (YFV), galidesivir demonstrated strong inhibition in vitro. nih.gov In a hamster model of yellow fever, treatment with galidesivir conferred high survival rates and significant improvements in disease parameters, even when initiated up to three days post-infection. nih.gov

Bunyavirales (Rift Valley Fever Virus)

Galidesivir has been evaluated against Rift Valley Fever Virus (RVFV) in hamster models, where it has shown significant efficacy. nih.gov In a lethal hamster model of RVFV infection, galidesivir treatment led to improved survival and reduced viral loads in various tissues, including the serum, liver, spleen, and brain, often outperforming the control compound, ribavirin. nih.gov

The following interactive tables summarize the in vitro and in vivo preclinical efficacy of galidesivir against a selection of RNA viruses.

Table 1: In Vitro Antiviral Activity of Galidesivir

Virus Family Virus Cell Line EC50 (µM)
Filoviridae Ebola Virus (EBOV) Vero 10
Filoviridae Marburg Virus (MARV) Vero 12
Flaviviridae Yellow Fever Virus (YFV) Vero 24.5
Flaviviridae Zika Virus (ZIKV) Vero 3.8 - 11.7

Table 2: In Vivo Efficacy of Galidesivir in Animal Models

Virus Animal Model Key Findings
Ebola Virus (EBOV) Mouse High survival rates observed. nih.gov
Ebola Virus (EBOV) Rhesus Macaque 100% protection when treatment initiated soon after challenge; significant survival benefit with delayed treatment. nih.gov
Marburg Virus (MARV) Non-human primate Demonstrated protective efficacy. biocryst.com
Zika Virus (ZIKV) Mouse Improved survival, delayed disease progression, and reduced viremia. nih.gov
Zika Virus (ZIKV) Rhesus Macaque Prevented or rapidly reduced viral load in blood and CNS, effective up to 72 hours post-infection. nih.govnih.govyahoo.combiocryst.com
Yellow Fever Virus (YFV) Hamster High survival rates and improved disease parameters with treatment initiated up to 3 days post-infection. nih.gov

Molecular Basis of Viral Resistance to Galidesivir Triphosphate

Emergence and Characterization of Drug-Resistant Viral Strains

The primary method for identifying resistance to Galidesivir (B1663889) has been through in vitro serial passaging of a virus in the presence of increasing concentrations of the drug. This process mimics the selective pressure that can lead to the emergence of resistant variants in a clinical setting.

In a key study, two drug-resistant TBEV mutants were generated by passaging the virus in vitro with escalating concentrations of Galidesivir, reaching up to 50 μM. mdpi.com The first mutant identified possessed a single amino acid change, while the second carried two amino acid substitutions. mdpi.com Characterization of these resistant strains revealed that they exhibited no cross-resistance to other structurally different antiviral nucleoside analogs, such as 7-deaza-2′-C-methyladenosine, 2′-C-methyladenosine, and 4′-azido-aracytidine. mdpi.com This suggests that the mechanism of resistance is specific to the chemical structure of Galidesivir. The mutant TBEV strain demonstrated an approximately 7-fold decrease in sensitivity to Galidesivir when compared to the wild-type virus. nih.gov

Table 1: Characterization of Galidesivir-Resistant Tick-Borne Encephalitis Virus (TBEV) Strains

Viral Strain Method of Generation Key Characteristics Fold Decrease in Sensitivity Reference
TBEV Mutant 1 In vitro serial passaging with increasing concentrations of Galidesivir Single amino acid substitution in the NS5 protein ~7-fold mdpi.comnih.gov
TBEV Mutant 2 In vitro serial passaging with increasing concentrations of Galidesivir Two amino acid substitutions in the NS5 protein Not specified mdpi.com

Mapping Resistance-Conferring Mutations to Viral RdRp Active Sites

The molecular basis for the observed resistance to Galidesivir in TBEV was traced to specific mutations within the viral RNA-dependent RNA polymerase (RdRp), which is the NS5 protein in flaviviruses. mdpi.com This enzyme is the direct target of Galidesivir triphosphate.

The single amino acid change in the first TBEV mutant was identified as a substitution of glutamic acid (E) with aspartic acid (D) at position 460 (E460D). mdpi.com The second mutant harbored both the E460D mutation and an additional substitution of tyrosine (Y) with histidine (H) at position 453 (Y453H). mdpi.com Both of these mutations were mapped to the active site of the viral RdRp. mdpi.com The location of these substitutions within the active site suggests that they interfere with the binding or incorporation of this compound into the nascent viral RNA chain, thereby reducing the drug's inhibitory effect.

Table 2: Resistance-Conferring Mutations in the Tick-Borne Encephalitis Virus (TBEV) NS5 Protein (RdRp)

Mutation Amino Acid Change Location in RdRp Viral Strain Reference
E460D Glutamic Acid to Aspartic Acid Active Site TBEV Mutant 1 and 2 mdpi.com
Y453H Tyrosine to Histidine Active Site TBEV Mutant 2 mdpi.com

Assessment of Viral Fitness Cost Associated with Resistance Mutations

For the Galidesivir-resistant TBEV, the fitness cost of the E460D mutation was assessed both in cell culture and in an in vivo mouse model. In cell culture, the E460D substitution resulted in only a subtle decrease in viral fitness. mdpi.comnih.gov However, the consequences in a living organism were far more pronounced.

The Galidesivir-resistant TBEV was found to be highly attenuated in vivo. mdpi.comnih.gov Mice infected with the resistant strain exhibited a 100% survival rate and showed no clinical signs of disease. mdpi.comnih.gov In stark contrast, infection with the wild-type virus was uniformly fatal for all animals. mdpi.com Furthermore, no virus was detected in the sera, spleen, or brain of the mice that were inoculated with the Galidesivir-resistant TBEV. mdpi.comnih.gov This demonstrates a significant fitness cost associated with the E460D mutation, leading to a dramatically attenuated phenotype in mice. asm.org

Table 3: Fitness Cost of the E460D Resistance Mutation in Tick-Borne Encephalitis Virus (TBEV)

Experimental System Observation Outcome Reference
Cell Culture Subtle decrease in viral replication fitness Minor impact on viral propagation in vitro mdpi.comnih.gov
In Vivo (Mouse Model) High attenuation 100% survival rate, no clinical signs of disease, no detectable virus in tissues mdpi.comnih.gov

Advanced Methodologies for Investigating Galidesivir Triphosphate Activity

Biochemical and Enzymatic Assays for Polymerase Inhibition

Direct investigation of Galidesivir (B1663889) triphosphate's effect on viral polymerases requires purified enzyme systems that can recapitulate the process of RNA synthesis in vitro. These assays are crucial for elucidating the precise molecular mechanism of inhibition and quantifying the compound's potency against its direct target.

Primer extension assays are a powerful tool for dissecting the step-by-step process of RNA chain elongation and the specific impact of nucleotide analogs like Galidesivir triphosphate. In this technique, a short, labeled RNA primer is annealed to a longer RNA template, creating a substrate for the viral RdRp. The polymerase extends the primer by sequentially adding nucleotides complementary to the template.

By including this compound in the reaction, researchers can analyze its effect on the kinetics and fidelity of RNA synthesis. The reaction products are typically separated by size using denaturing gel electrophoresis, allowing for single-nucleotide resolution.

Recent studies on the flaviviral polymerases from Dengue-2 (DENV2) and Zika (ZIKV) viruses have provided significant insights into the mechanism of this compound. acs.orgnih.gov Contrary to what was previously proposed for Hepatitis C virus, this compound does not act as a delayed chain terminator in DENV2. nih.gov Instead, primer extension assays revealed that the DENV2 polymerase stalls significantly while attempting to add a Galidesivir nucleotide to the nascent RNA chain. acs.orgnih.gov This is evidenced by the accumulation of RNA products that are truncated immediately upstream of the potential incorporation site. acs.orgnih.gov Furthermore, the actual incorporation of Galidesivir is inefficient, and its incorporation at consecutive sites along the RNA template is strongly disfavored. acs.orgnih.gov These findings suggest that the primary mechanism of action for flaviviruses may be the stalling of the polymerase complex prior to incorporation, rather than chain termination after incorporation. acs.org

To monitor polymerase inhibition in real-time, continuous fluorescence-based assays offer a high-throughput and quantitative alternative to gel-based methods. These assays measure the accumulation of double-stranded RNA (dsRNA) product as the polymerase synthesizes a complementary strand on a single-stranded RNA template.

A common approach utilizes a fluorescent intercalating dye, such as SYTO 9, which exhibits a significant increase in fluorescence upon binding to dsRNA. nih.govthermofisher.com The assay can be performed in a plate reader, allowing for the continuous measurement of fluorescence intensity, which is directly proportional to the amount of dsRNA produced. This provides real-time kinetic data on polymerase activity. nih.gov

This method has been successfully adapted to quantify the inhibitory effects of this compound on the RdRp activity of DENV2 and ZIKV. acs.orgbiorxiv.org By measuring the rate of RNA synthesis across a range of inhibitor concentrations, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC50). For this compound, this assay demonstrated equipotent, moderate inhibition against both DENV2 and ZIKV polymerases. acs.orgbiorxiv.org The availability of chemically synthesized this compound has been crucial for enabling these direct quantitative tests of its effects on viral RNA synthesis. nih.govbiorxiv.org

Table 1: In Vitro Inhibition of Viral Polymerases by this compound
Viral PolymeraseAssay TypeIC50 Value (μM)
Dengue-2 Virus (DENV2) NS5Continuous Fluorescence Assay42 ± 12
Zika Virus (ZIKV) NS5Continuous Fluorescence Assay47 ± 5

Data sourced from ACS Infectious Diseases and bioRxiv. acs.orgbiorxiv.org

Cell-Based Antiviral Activity Assays for Replication Assessment

While biochemical assays are essential for mechanistic studies, cell-based assays are critical for evaluating the antiviral activity of the parent compound, Galidesivir, in a biological context. These assays measure the ability of the compound to inhibit viral replication within host cells. The efficacy observed in these systems is a composite of cellular uptake, metabolic conversion of Galidesivir to the active triphosphate form by host kinases, and the subsequent inhibition of the viral RdRp. nih.govacs.org

The potency is typically reported as the half-maximal effective concentration (EC50), which is the concentration of the drug that inhibits viral replication by 50%. Galidesivir has demonstrated broad-spectrum activity against more than 20 RNA viruses from nine different families. nih.gov

The choice of cell line for these assays is critical, as the efficiency of phosphorylation to the active triphosphate can vary significantly between cell types. nih.gov For instance, Vero cells are known to be less efficient in this conversion, which can result in lower observed antiviral activity compared to other cell lines that produce the triphosphate more effectively. nih.gov

Table 2: Cell-Based Antiviral Activity of Galidesivir
Virus FamilyVirusCell LineEC50 Value (μM)
FiloviridaeEbola Virus (EBOV)HeLa3 - 12
Marburg Virus (MARV)HeLa3 - 12
Sudan Virus (SUDV)HeLa3 - 12
OrthomyxoviridaeInfluenza AMDCK1 - 5
Influenza BMDCK1 - 5
ParamyxoviridaeMeasles VirusVero761.8
ArenaviridaeLassa Virus (LASV)Vero43.0
Junin Virus (JUNV)Vero42.2
PhenuiviridaeRift Valley Fever Virus (RVFV)Vero20.4 - 41.6

Data sourced from PMC and MedchemExpress. nih.govmedchemexpress.comnih.gov

Computational Structural Biology and Drug Design Approaches

Computational methods provide an atomic-level view of how this compound interacts with the viral polymerase. These in silico techniques are invaluable for predicting binding affinity, understanding the dynamics of the drug-target complex, and guiding the design of next-generation inhibitors.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (in this case, this compound) when it binds to its macromolecular target (the RdRp). The process involves generating a multitude of possible conformations of the ligand within the enzyme's active site and scoring them based on factors like electrostatic interactions and hydrogen bonding.

Docking studies have been used to model the interaction between Galidesivir and the RdRp of SARS-CoV-2. These studies predicted that Galidesivir can bind tightly within the polymerase active site. natap.orgnih.gov A calculated binding energy of -7.0 kcal/mol for Galidesivir with the SARS-CoV-2 RdRp suggests a favorable and stable interaction, comparable to that of other approved antiviral drugs and native nucleotides. natap.orgnih.gov Such analyses help to confirm that the viral polymerase is a viable target and provide a structural hypothesis for the mechanism of inhibition. natap.org

Table 3: Predicted Binding Energies from Molecular Docking
LigandProtein TargetPredicted Binding Energy (kcal/mol)
GalidesivirSARS-CoV-2 RdRp-7.0
RemdesivirSARS-CoV-2 RdRp-7.6
SofosbuvirSARS-CoV-2 RdRp-7.5
TenofovirSARS-CoV-2 RdRp-6.9
ATP (native substrate)SARS-CoV-2 RdRp-7.0

Data sourced from Journal of Biomolecular Structure and Dynamics. nih.gov

Molecular dynamics (MD) simulations offer a more dynamic picture of the ligand-protein interaction than static docking models. By simulating the movements of atoms over time, MD can reveal how the protein and ligand adapt to each other, the stability of the complex, and the specific atomic interactions that mediate binding.

MD simulations have been applied to the SARS-CoV-2 replication-transcription complex with this compound (GLD-TP) placed in the active site. nih.gov These simulations provide detailed information on the conformational dynamics of the inhibitor within the binding pocket. Studies have shown that the conformation of the triphosphate moiety of this compound resembles that of the natural substrate ATP. nih.gov However, the electron density features of the triphosphate group are less well-defined than those of ATP, suggesting a different pattern of motion and interaction within the active site. nih.gov This type of analysis is crucial for understanding the subtle structural differences that govern nucleotide selectivity and the mechanism of polymerase inhibition. nih.gov

Synthetic Chemistry for this compound and Analog Development

Synthetic chemistry provides the foundational tools for elucidating the detailed antiviral mechanisms of this compound. The ability to construct the active triphosphate form of the drug, as well as a variety of structurally related analogs, is crucial for in-depth biochemical and mechanistic studies. These synthetic molecules enable researchers to probe the interactions between the drug and its viral target, the RNA-dependent RNA polymerase (RdRp), and to explore structure-activity relationships that can guide the development of next-generation antiviral agents.

Chemical Synthesis Pathways for Triphosphorylated Nucleosides

The chemical synthesis of nucleoside triphosphates is a challenging task due to the molecule's dense functionality and the reactive nature of the phosphoanhydride bonds. However, several reliable methods have been established. Direct chemical triphosphorylation of Galidesivir itself is not straightforward. Therefore, synthetic approaches often involve protecting groups and specific phosphorylation reagents to achieve the desired product.

One of the most prominent and frequently used "one-pot, three-step" methods is the Ludwig-Eckstein synthesis. This procedure typically starts with a nucleoside that has protecting groups on the 2'- and 3'-hydroxyls. The free 5'-hydroxyl group is then reacted with a phosphitylating agent like salicyl phosphorochlorite. The resulting intermediate is subsequently treated with a pyrophosphate salt, followed by oxidation and hydrolysis to yield the final nucleoside triphosphate. This method is advantageous as it often reduces the formation of by-products, which simplifies purification.

Another classic and popular approach is the Yoshikawa method. This protocol involves the selective 5'-monophosphorylation of an unprotected nucleoside using phosphorus oxychloride (POCl₃), often in a trialkylphosphate solvent. The highly reactive phosphorodichloridate intermediate is then reacted in the same pot with a pyrophosphate salt to form a cyclic triphosphate, which is subsequently hydrolyzed to give the desired nucleoside 5'-triphosphate. While synthetically more direct as it may not require protecting groups, this method can sometimes lead to the formation of undesired by-products.

Initial attempts to synthesize this compound using the Yoshikawa conditions on a protected form of the nucleoside proved to be low-yielding and resulted in impurities that were difficult to remove. A more successful, albeit less direct, approach involved a multi-step synthesis starting from a protected form of Galidesivir, which ultimately yielded the triphosphate in a 27% yield.

Table 1: Comparison of Key Chemical Synthesis Methods for Nucleoside Triphosphates
MethodKey ReagentsKey FeaturesPrimary AdvantagesReported Disadvantages
Ludwig-Eckstein SynthesisSalicyl phosphorochlorite, Pyrophosphate"One-pot, three-step" reaction involving a cyclic phosphite (B83602) intermediate. Requires protected nucleosides.Reduces by-product formation, simplifying purification. Reaction progress can be monitored by ³¹P-NMR.Requires additional steps for protecting and deprotecting the nucleoside.
Yoshikawa MethodPhosphorus oxychloride (POCl₃), PyrophosphateOne-pot reaction often performed on unprotected nucleosides. Forms a reactive phosphorodichloridate intermediate.Simplicity and fewer synthetic steps as protecting groups may not be needed.Use of a strong electrophilic reagent is not compatible with all nucleosides; can generate by-products. Can be low-yielding for specific substrates like Galidesivir.

Design and Synthesis of Modified Nucleoside Analogs for Mechanistic Probing

To dissect the mechanism of action of this compound, researchers design and synthesize a variety of modified nucleoside analogs. These analogs incorporate specific structural changes that help to probe the steric and electronic requirements of the viral polymerase active site. By observing how these modifications affect binding, incorporation, and chain termination, a detailed picture of the inhibitory mechanism can be constructed. Modifications are typically introduced at the sugar moiety, the nucleobase, or the triphosphate chain.

Sugar Modifications: Modifications to the sugar ring are common for probing interactions with the polymerase. For instance, alterations at the 2'-position, such as the introduction of a methyl group or a fluorine atom, can alter the sugar's conformation and affect how the nucleotide is recognized and accommodated by the enzyme's active site. Similarly, substituting the 4'-oxygen with sulfur (4'-thionucleosides) or adding an azido (B1232118) group at the 4'-position can impact the ring pucker and influence antiviral activity.

Nucleobase Modifications: The heterocyclic base can be modified to investigate its role in base pairing with the template RNA strand and its interactions with the polymerase. Introducing substituents at the C5 position of pyrimidines or the C7 position of 7-deazapurines can provide tools for studying the polymerase's tolerance for modifications in the major groove of the RNA-DNA hybrid during replication.

Phosphate (B84403) Chain Modifications: The triphosphate chain is critical for binding to the polymerase active site and for the chemistry of nucleotide incorporation. Analogs with modifications such as phosphorothioates (substituting a non-bridging oxygen with sulfur) or methylenebisphosphonates (replacing the α-β bridging oxygen with a methylene (B1212753) group) are synthesized to enhance metabolic stability against phosphatases and to probe interactions with the catalytic metal ions in the polymerase active site.

The synthesis of these diverse analogs requires flexible and robust chemical strategies that allow for the introduction of specific functionalities at desired positions, often involving multi-step synthetic sequences.

Table 2: Examples of Modified Nucleoside Analogs for Mechanistic Investigations
Modification SiteType of ModificationPurpose of Mechanistic Probing
Sugar Moiety (2'-Position)Methyl group, Fluoro groupInvestigates how sugar conformation and steric bulk affect binding and incorporation by viral polymerases, potentially acting as non-obligate chain terminators.
Sugar Moiety (4'-Position)Azido group, Thio-substitutionProbes the effect of sugar pucker and the role of the ring oxygen in polymerase recognition and activity.
NucleobaseSubstituents at C5 of pyrimidines or C7 of deazapurinesExamines the steric and electronic interactions within the major groove of the nucleic acid duplex and with the polymerase.
Phosphate ChainPhosphorothioates, MethylenebisphosphonatesIncreases stability against enzymatic degradation and probes interactions with metal ions in the polymerase active site.

Future Directions in Galidesivir Triphosphate Research

Unraveling Ambiguities in the Precise Chain Termination/Stalling Mechanism

The traditional understanding of Galidesivir (B1663889) triphosphate's mechanism of action has been that it incorporates into the growing viral RNA chain, causing premature chain termination and halting viral replication. However, recent research has introduced nuances to this model, suggesting a more complex mechanism is at play.

A pivotal study directly investigating the effects of chemically synthesized Galidesivir triphosphate on the polymerase activity of Dengue-2 and Zika viruses revealed that the compound promotes stalling of the polymerase. This stalling occurs immediately before the incorporation of the Galidesivir nucleotide into the nascent RNA chain. Evidence for this is the accumulation of RNA products that are cut off just upstream of where Galidesivir would have been incorporated.

Interestingly, this research also showed that Galidesivir is incorporated at isolated sites with low efficiency and that its presence does not prevent the subsequent synthesis of full-length RNA, with no evidence of delayed chain termination. This finding suggests that the attenuation of viral replication may not stem from the classic chain termination model as previously thought. The incorporation of consecutive Galidesivir nucleotides is particularly disfavored, indicating that the template sequence itself can modulate the inhibitory effects of the analog. These findings highlight a significant ambiguity in the long-held belief of premature chain termination and underscore the need for further structural and biochemical studies to fully elucidate why this compound causes polymerase stalling.

Virus StudiedObserved MechanismImplication for Future Research
Dengue-2 VirusPolymerase stalls prior to incorporation of this compound; full-length RNA is still synthesized.Investigate the structural basis of polymerase stalling.
Zika VirusEquipotent inhibition compared to Dengue-2, suggesting a similar mechanism.Determine if the stalling mechanism is common across other flaviviruses.
Multiple RNA VirusesGenerally described as causing premature chain termination.Re-evaluate the mechanism in other viral families in light of new findings.

Rational Design of Next-Generation Analogs with Enhanced Specificity and Potency

A deeper understanding of the molecular interactions between this compound and viral polymerases is crucial for the rational design of new, more effective antiviral agents. Galidesivir is considered a promising lead compound for developing new therapeutics that target the RdRp of flaviviruses and other RNA viruses.

Research into an isomer of Galidesivir has shown potent inhibitory activity against influenza viruses and members of the Bunyavirales order, demonstrating the potential for modifying the original structure to target different viral families. While this particular analog showed significantly improved antiviral activity in cell culture assays, it also exhibited significant toxicity in animal models at effective doses. This highlights a critical challenge in drug development: the need to balance enhanced potency with a favorable safety profile. Future chemical modifications will be necessary to reduce the toxicity of this iminovir before it can be considered for further development as an anti-influenza therapeutic.

Future design strategies will likely focus on:

Modifying the structure to improve binding affinity and selectivity for viral RdRp over human polymerases.

Enhancing intracellular conversion of the parent nucleoside to the active triphosphate form.

Utilizing prodrug strategies , such as ProTide technology, which can enhance bioavailability and overcome the rate-limiting initial phosphorylation step, a method that has proven successful for other nucleoside analogs like remdesivir.

Mechanistic Exploration of Potential Synergistic Effects in Combination Therapies

While Galidesivir has demonstrated broad-spectrum activity as a single agent, the potential for its use in combination therapies remains a largely unexplored frontier. Combination therapy is a cornerstone of treatment for many viral infections, as it can increase efficacy, reduce the likelihood of developing drug-resistant viral strains, and potentially allow for lower doses of individual drugs.

Future research should investigate the synergistic potential of this compound with other antiviral agents that have different mechanisms of action. For instance, combining a polymerase inhibitor like Galidesivir with a viral protease inhibitor or an entry inhibitor could provide a multi-pronged attack on the virus. Studies on other nucleoside analogs have suggested that combination approaches may offer novel ways to interact with the viral replication machinery. Mechanistic studies would be required to determine if the combination results in additive or synergistic effects and to ensure that there are no antagonistic interactions or overlapping toxicities.

Q & A

Q. What is the mechanism of action of galidesivir triphosphate in inhibiting viral RNA polymerases?

this compound acts as an adenosine triphosphate (ATP) analog, competing with natural ATP for incorporation into viral RNA by RNA-dependent RNA polymerase (RdRp). Upon incorporation, it terminates RNA chain elongation through a delayed termination mechanism, disrupting viral replication . Key steps include:

  • Stepwise phosphorylation : Galidesivir is converted to its triphosphate form by host kinases, mimicking ATP .
  • RdRp inhibition : The triphosphate binds to RdRp’s active site, leading to premature termination of RNA synthesis. In vitro studies using DENV2 and ZIKV polymerases show IC50 values of 42 ± 12 µM and 47 ± 5 µM, respectively, indicating moderate potency .

Q. How are in vitro antiviral assays designed to evaluate this compound’s efficacy?

Standard methodologies include:

  • Viral yield reduction (VYR) assays : Measures EC90 values (e.g., 14.19 µM in Caco-2 cells and 10.94 µM in Vero-76 cells for SARS-CoV-2) by quantifying viral RNA reduction post-treatment .
  • Continuous fluorescence-based assays : Tracks double-stranded RNA formation in real-time to assess polymerase inhibition kinetics .
  • Cell line selection : Use of Caco-2 (human intestinal) and Vero-76 (monkey kidney) lines to model tissue-specific viral replication .

Q. What experimental models validate this compound’s antiviral activity in vivo?

  • Hamster models : Early treatment (100 mg/kg twice daily) reduced SARS-CoV-2 viral load and lung tissue damage .
  • Rodent efficacy : Demonstrated protection against Ebola virus in mice via RdRp inhibition, with survival rates correlating with triphosphate levels in plasma .

Advanced Research Questions

Q. How do structural and molecular dynamics studies resolve contradictions in this compound’s mechanism of action?

Conflicting reports describe this compound as either a delayed or immediate chain terminator. Recent findings suggest:

  • Crystallographic and NMR analysis : Substitution of adenosine with galidesivir in RNA oligonucleotides induces conformational strain, stalling polymerase activity prior to incorporation .
  • Molecular dynamics simulations : Triphosphate binding stabilizes RdRp-Mg<sup>2+</sup> interactions critical for RNA synthesis, reducing polymerase flexibility .
  • Discrepancies in EC50 values : Variations arise from assay conditions (e.g., cell permeability of prodrug vs. direct triphosphate delivery) .

Q. What experimental strategies address the low in vitro potency of this compound (IC50 > 40 µM)?

  • Prodrug optimization : Enhance intracellular delivery of the triphosphate form via phosphoramidate prodrug modifications (e.g., BCX4430) .
  • Combination therapy : Pair with thymidine phosphorylase inhibitors (e.g., tipiracil) to reduce nucleotide degradation and prolong antiviral activity .
  • Targeted delivery : Use lipid nanoparticles to concentrate triphosphate in infected tissues, as demonstrated in SARS-CoV-2 hamster models .

Q. How do mutations in viral RdRp affect this compound resistance?

  • E460D substitution in flaviviruses : Confers resistance by altering the RdRp active site, reducing triphosphate binding affinity .
  • Resistance profiling : Use reverse genetics to introduce mutations (e.g., NSP12 mutations in SARS-CoV-2) and quantify changes in IC50.

Q. What methodologies validate this compound’s broad-spectrum activity against Coronaviridae and Flaviviridae?

  • Cross-family polymerase assays : Compare inhibition kinetics across SARS-CoV-2, MERS-CoV, and DENV2 polymerases using fluorescence-based RNA synthesis assays .
  • Structural alignment : Overlay RdRp active sites to identify conserved binding motifs (e.g., Mg<sup>2+</sup>-coordinating residues) .

Q. How is this compound’s pharmacokinetics optimized for clinical translation?

  • Dose-ranging studies : Phase I trials established a safe threshold (100 mg/kg twice daily) with linear plasma triphosphate accumulation .
  • Tissue distribution analysis : Radiolabeled triphosphate tracking in primates to assess penetration into viral reservoirs (e.g., lung, liver) .

Data Interpretation and Contradiction Analysis

Q. How to reconcile discrepancies between in vitro IC50 and in vivo efficacy?

  • Triphosphate bioavailability : In vitro assays use direct triphosphate delivery, while in vivo models depend on prodrug conversion efficiency .
  • Host-virus interactions : Immune modulation (e.g., IFN response) in vivo may amplify antiviral effects beyond direct RdRp inhibition .

Q. Why do molecular docking studies overestimate triphosphate-RdRp affinity compared to biochemical assays?

  • Solvent effects : Docking simulations often exclude Mg<sup>2+</sup> and solvent molecules critical for triphosphate binding .
  • Conformational dynamics : RdRp undergoes substrate-induced remodeling during RNA synthesis, which static docking models fail to capture .

Methodological Recommendations

  • Assay standardization : Use continuous fluorescence assays for real-time polymerase inhibition kinetics .
  • Resistance monitoring : Incorporate deep sequencing of viral RNA from treated models to identify emergent mutations .
  • Triphosphate quantification : Employ LC-MS/MS to measure intracellular triphosphate levels, correlating with antiviral activity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.